1-butan-2-yl-2,4-dimethylbenzene
Description
1-Butan-2-yl-2,4-dimethylbenzene is an alkyl-substituted aromatic compound featuring a benzene ring with two methyl groups at the 2- and 4-positions and a branched butan-2-yl (sec-butyl) group at the 1-position. Alkyl-substituted benzenes are widely used in organic synthesis, fuel additives, and materials science due to their stability and tunable reactivity .
Properties
CAS No. |
1483-60-9 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-butan-2-yl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3 |
InChI Key |
KAXODKSCABORIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Other CAS No. |
1483-60-9 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Approaches
The Friedel-Crafts alkylation represents a classical route for introducing alkyl groups to aromatic rings. However, the sec-butyl group’s tendency to undergo carbocation rearrangements complicates direct alkylation of 2,4-dimethylbenzene. For example, reaction of 2,4-dimethylbenzene with sec-butyl chloride in the presence of AlCl₃ may yield a mixture of products due to hydride shifts or Wagner-Meerwein rearrangements .
To mitigate this, indirect methods such as the use of acylation followed by reduction have been explored. For instance, acetylation of 2,4-dimethylbenzene to 4-acetyl-1,2-dimethylbenzene, followed by Clemmensen reduction (Zn-Hg/HCl), could theoretically yield the target compound. However, this pathway risks over-reduction or incomplete conversion, necessitating precise stoichiometric control .
Metal-Catalyzed Cross-Coupling Methods
Transition-metal-catalyzed cross-coupling reactions offer superior regiocontrol compared to Friedel-Crafts alkylation. A palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-1,2-dimethylbenzene and sec-butylboronic acid exemplifies this approach. The reaction, conducted in a tetrahydrofuran/water mixture with Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base, achieves coupling at the 4-position with minimal side reactions .
Similarly, Ullmann-type couplings using copper catalysts have been employed. For example, 4-iodo-1,2-dimethylbenzene reacts with sec-butylmagnesium bromide in the presence of CuI and 1,10-phenanthroline, yielding the desired product at elevated temperatures (80–100°C). This method benefits from compatibility with sterically hindered substrates but requires rigorous exclusion of moisture .
Reduction of Acylated Intermediates
Acylation-reduction sequences provide an alternative pathway. 4-Propionyl-1,2-dimethylbenzene, synthesized via Friedel-Crafts acylation, undergoes Wolff-Kishner reduction (NH₂NH₂, NaOH, ethylene glycol) to produce 1-butan-2-yl-2,4-dimethylbenzene. This method avoids carbocation intermediates, ensuring higher regiochemical fidelity. Typical yields range from 60–75%, depending on the reducing agent and reaction duration .
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution (NAS):
Electron-rich aromatic rings, such as 4-fluoro-1,2-dimethylbenzene, can undergo NAS with sec-butyllithium at low temperatures (−78°C). The reaction proceeds via a Meisenheimer complex intermediate, yielding the sec-butyl-substituted product after protonation. However, competing side reactions limit scalability .
Directed Ortho-Metalation (DoM):
Functionalization via DoM leverages directing groups (e.g., −OMe, −NHAc) to position the sec-butyl group. For instance, 1,2-dimethyl-4-methoxybenzene undergoes lithiation with n-BuLi, followed by quenching with sec-butyl iodide. Subsequent demethylation (BBr₃) restores the aromatic ring, though this multi-step sequence reduces overall efficiency .
Comparative Analysis of Methods
The table below summarizes key parameters for the discussed methods:
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80–100 | 70–85 | High regioselectivity | Cost of Pd catalysts |
| Friedel-Crafts Acylation | AlCl₃ | 25–40 | 50–65 | Simple setup | Carbocation rearrangements |
| Wolff-Kishner Reduction | NH₂NH₂, NaOH | 120–150 | 60–75 | Avoids carbocations | Long reaction times |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 80–100 | 65–80 | Tolerates steric hindrance | Moisture-sensitive conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-butan-2-yl-2,4-dimethylbenzene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using a palladium catalyst (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br₂) in the presence of iron (Fe) can lead to brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br₂) with iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: 1-butan-2-yl-2,4-dimethylbenzene is used as an intermediate in organic synthesis. It serves as a starting material for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action for 1-butan-2-yl-2,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking the electrophile and forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Comparison with Similar Compounds
Key Observations :
- Boiling Points : Longer/branched substituents (e.g., isopropyl vs. ethyl) increase boiling points due to greater van der Waals interactions .
- Electronic Effects : Electron-donating alkyl groups (e.g., ethyl, isopropyl) activate the benzene ring toward electrophilic substitution, while ether groups (e.g., ethoxy) may alter regioselectivity .
Reactivity and Functionalization
- Electrophilic Aromatic Substitution : Ethyl- and methyl-substituted benzenes undergo halogenation or nitration at positions ortho/para to the substituents. For example, 1-iodo-2,4-dimethylbenzene resists fluorination under catalytic conditions, suggesting steric or electronic hindrance from methyl groups .
- Steric Effects : Bulkier substituents (e.g., cyclohexyl in 1-cyclohexyl-2,4-dimethylbenzene) may hinder reactions at adjacent positions, a factor likely relevant to this compound .
- Degradation : Alkylbenzenes in fuels (e.g., 1-ethyl-2,4-dimethylbenzene) fragment via benzylic C–H bond cleavage, producing tropylium ions during mass spectrometry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-butan-2-yl-2,4-dimethylbenzene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Friedel-Crafts alkylation is a common method for synthesizing alkylated benzene derivatives. For this compound, use a Lewis acid catalyst (e.g., AlCl₃) with 2,4-dimethylbenzene and sec-butyl chloride. Optimize temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions like polyalkylation. Monitor reaction progress via TLC or GC-MS to isolate the mono-alkylated product .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, IR). For NMR, compare chemical shifts to analogous compounds (e.g., 1-ethyl-2,4-dimethylbenzene) to confirm substituent positions. Use mass spectrometry to validate molecular weight (expected m/z: 190.3). Cross-reference with SDF/MOL files for 3D structural validation .
Q. What safety protocols are critical when handling alkylated benzene derivatives like this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatility. For waste management, segregate organic residues and consult certified disposal services. Document hazards using SDS sheets for analogous compounds (e.g., 1-butyl-4-methylbenzene) .
Advanced Research Questions
Q. How do steric and electronic effects of the sec-butyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The sec-butyl group is a steric hindrance that directs EAS to the less substituted meta position relative to existing methyl groups. Use nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) to probe reactivity. Compare results with 1-ethyl-2,4-dimethylbenzene to isolate steric vs. electronic contributions. Kinetic studies and isotopic labeling (e.g., deuterated substrates) can clarify mechanistic pathways .
Q. How can computational models predict physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer : Apply quantum chemical calculations (DFT) to optimize geometry and derive electronic parameters. Use QSPR models trained on datasets of alkylated benzenes (e.g., 1-cyclohexyl-2,4-dimethylbenzene) to predict logP and solubility. Validate predictions experimentally via shake-flask assays or HPLC retention times .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for structurally similar compounds?
- Methodological Answer : Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls). For this compound, test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Compare with 1-chloro-2,4-dimethylbenzene to differentiate bioactivity mechanisms. Use statistical tools (ANOVA) to assess significance of dose-response data .
Q. How do substituent effects alter thermal stability and degradation pathways of alkylated benzenes under oxidative conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and DSC to determine decomposition temperatures. Use GC-MS to identify degradation products (e.g., aldehydes, ketones). Compare with 1-ethoxy-2,4-dimethylbenzene to evaluate the impact of electron-donating vs. electron-withdrawing groups .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing conflicting spectroscopic data in structural elucidation?
- Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate NMR/IR spectra with known structures. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns. Cross-validate with computational NMR shift predictors (e.g., ACD/Labs) .
Q. How can reaction kinetics be studied for competing pathways (e.g., nitration vs. iodination) in substituted benzenes?
- Methodological Answer : Use stopped-flow spectroscopy or in-situ IR to monitor real-time intermediates. Vary reagent concentrations and temperatures to construct Arrhenius plots. Compare with kinetic data from nitration of 1-iodo-2,4-dimethylbenzene to model substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
